molecular formula C4H7NO B8756707 3-Amino-2-methylprop-2-enal

3-Amino-2-methylprop-2-enal

Cat. No.: B8756707
M. Wt: 85.10 g/mol
InChI Key: OEZAAXHZEMTBOV-UHFFFAOYSA-N
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Description

3-Amino-2-methylprop-2-enal is an organic compound characterized by the presence of an amino group and an aldehyde group attached to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylprop-2-enal can be achieved through several methods. One common approach involves the condensation of an appropriate amine with an aldehyde under controlled conditions. For instance, the reaction of 2-methylpropanal with ammonia or a primary amine in the presence of a catalyst can yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal complexes or acidic resins can be employed to facilitate the reaction, and the process conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: 3-amino-2-methylpropanoic acid.

    Reduction: 3-amino-2-methylpropan-1-ol.

    Substitution: 3-chloro-2-methylprop-2-enal.

Scientific Research Applications

3-Amino-2-methylprop-2-enal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

  • (E)-3-amino-2-methylprop-2-enol
  • (E)-3-amino-2-methylprop-2-enoic acid
  • (E)-3-amino-2-methylprop-2-enamine

Comparison: 3-Amino-2-methylprop-2-enal is unique due to the presence of both an amino group and an aldehyde group attached to a carbon-carbon double bond. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups. The presence of the aldehyde group also makes it more reactive towards nucleophiles, enhancing its utility in synthetic chemistry.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

3-amino-2-methylprop-2-enal

InChI

InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3

InChI Key

OEZAAXHZEMTBOV-UHFFFAOYSA-N

Canonical SMILES

CC(=CN)C=O

Origin of Product

United States

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